Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2
Description
Pathophysiological Landscape of Tauopathies and Amyloidoses
Tauopathies and amyloidoses are two of the most studied proteinopathies. While they are defined by the primary protein that aggregates, there is often significant overlap and interplay between their pathologies.
Under normal physiological conditions, the tau protein plays a crucial role in stabilizing microtubules within neurons. numberanalytics.com However, in a group of neurodegenerative diseases known as tauopathies, tau becomes abnormally hyperphosphorylated. news-medical.netnih.gov This hyperphosphorylation causes tau to detach from microtubules and form insoluble, filamentous aggregates inside neurons called neurofibrillary tangles (NFTs). news-medical.netwikipedia.org The formation of these tangles disrupts the structure and function of neurons, ultimately leading to their demise and contributing to the progression of neurological disorders. numberanalytics.comnih.gov The severity of dementia in some of these diseases has been shown to correlate with the extent of NFT deposition in the brain. news-medical.net
In many neurodegenerative conditions, particularly Alzheimer's disease, the pathology of tau is closely intertwined with that of amyloid-beta (Aβ). wikipedia.orgnih.gov The amyloid cascade hypothesis posits that the accumulation of Aβ into extracellular plaques is a primary event that initiates a cascade of downstream events, including the hyperphosphorylation and aggregation of tau. nih.govijbs.com Evidence suggests that Aβ can accelerate tau pathology, and conversely, the presence of tau is critical for Aβ-induced neurotoxicity. ijbs.combiorxiv.org This synergistic relationship between Aβ and tau amplifies their toxic effects, contributing to the cognitive decline observed in Alzheimer's patients. nih.govijbs.com
Fundamentals of Peptide and Peptidomimetic Research in Biological Systems
Peptide-based molecules are increasingly being explored as potential therapeutic agents for a variety of diseases due to their high specificity and ability to mimic natural biological interactions.
Peptide-based modulators offer a promising strategy for tackling protein aggregation in neurodegenerative diseases. frontiersin.org Their design can be rationally based on the amino acid sequences of the aggregating proteins themselves, allowing for highly specific targeting. frontiersin.orgnih.gov This specificity can lead to fewer off-target effects compared to small molecule drugs. nih.gov Furthermore, peptides can be designed to interfere with the aggregation process at various stages, from inhibiting monomer aggregation to disassembling mature fibrils. nih.gov
A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and poor cell permeability. To overcome these limitations, researchers employ various modifications to the peptide backbone. nih.govrsc.orgrsc.org These modifications can include the incorporation of unnatural amino acids, N- or C-terminal modifications, and cyclization. nih.govresearchgate.net Such alterations can enhance the stability, bioavailability, and efficacy of the peptide, making them more suitable for therapeutic use. nih.govnih.gov
Rationale for Targeting Tau Fibrilization with Peptidomimetics
Given the strong correlation between tau pathology and neurodegeneration, inhibiting the fibrilization of tau is a key therapeutic strategy. biorxiv.org Peptidomimetics, which are molecules that mimic the structure of peptides, are particularly well-suited for this task. nih.gov The compound Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is an N-amino peptide designed to selectively inhibit the fibrilization of the tau protein. medchemexpress.com It has been shown to be effective at blocking the cellular seeding of endogenous tau by interacting with both monomeric and fibrillar forms of extracellular tau. medchemexpress.com This peptidomimetic is also noted for its stability in serum and lack of toxicity to neuronal cells, making it a valuable tool for the study of neurodegenerative diseases like Alzheimer's. dcchemicals.comabmole.com
Challenges in Modulating Beta-Rich Protein Assemblies
A fundamental challenge in developing treatments for these conditions lies in the structure of the protein aggregates themselves. Pathological protein assemblies, including tau fibrils, are typically rich in a secondary structure known as a beta-sheet. nih.gov In this conformation, protein chains align in a highly stable, ordered fashion, making them resistant to degradation and difficult to target with therapeutic agents.
The inherent stability and ordered nature of beta-rich assemblies present several hurdles for drug development:
Structural Polymorphism: Amyloid fibrils, including those formed by tau, can exist in different structural forms, or polymorphs. This structural diversity poses a significant challenge for the design of a single inhibitor that can effectively target all pathological forms of the protein. biorxiv.orgbiorxiv.org
Dynamic Nature: The aggregation process is a dynamic equilibrium involving various species, from soluble monomers and oligomers to mature fibrils. Targeting a specific species without affecting others or inadvertently stabilizing a more toxic form is a complex task.
Sequence-Specific Design Principles for Tau Ligands
Research has identified specific short sequences within the tau protein that are critical for its aggregation. Two such hexapeptides, 275VQIINK280 and 306VQIVYK311 (often referred to as PHF6), are known to be the primary drivers of tau fibrillization. nih.govnih.govnih.gov This knowledge has been instrumental in the rational design of inhibitors that specifically target these "hotspot" regions.
Several key principles guide the design of these sequence-specific tau ligands:
Beta-Sheet Breakers: One strategy involves introducing residues that disrupt the formation of beta-sheets. For instance, proline, due to its rigid cyclic structure, is known to act as a "beta-sheet breaker" and has been incorporated into rationally designed peptides to prevent aggregation. nih.gov
Mimicry and Capping: Another approach is to design molecules that mimic the aggregation-prone sequence itself. These mimics can bind to the ends of growing fibrils, effectively "capping" them and preventing further elongation.
Stabilizing Native Conformations: Efforts are also underway to design molecules that stabilize the non-pathological conformation of tau, thereby reducing the pool of protein available for aggregation. biorxiv.orgresearchgate.net This can involve designing sequences that promote interactions that are incompatible with the formation of amyloid fibrils. biorxiv.orgresearchgate.net
Enhancing Stability and Bioavailability: A significant challenge with peptide-based therapeutics is their susceptibility to degradation by proteases in the body. To overcome this, various chemical modifications are employed, such as the use of D-amino acids (the non-natural mirror images of the standard L-amino acids) in a "retro-inverso" sequence, which have been shown to create stable and effective inhibitors. elsevierpure.comnih.gov
Contextualization of this compound as a Novel Peptidomimetic
This compound, also known as Ac-VQIVYK-NH2 with specific alpha-amino acid modifications, represents a novel and promising peptidomimetic inhibitor of tau aggregation. nih.gov This compound is a prime example of the application of advanced peptide design principles to tackle the challenges of neurodegenerative proteinopathies.
The novelty of this peptidomimetic lies in its unique chemical modification, specifically the incorporation of N-amino groups, classifying it as an N-amino peptide (NAP) . nih.gov This strategic modification of the peptide backbone at specific residues is a key innovation. The N-amination of the peptide backbone completely abolishes the inherent tendency of the VQIVYK sequence to self-aggregate. nih.gov This is a critical feature, as it prevents the inhibitor itself from becoming part of the problem.
While being unable to self-aggregate, this compound retains the side-chain information necessary to recognize and bind to the corresponding VQIVYK sequence in the tau protein. nih.gov By interacting with either monomeric or fibrillar forms of tau, it effectively blocks the cellular seeding and propagation of tau pathology. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C38H65N11O9 |
|---|---|
Molecular Weight |
820.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1 |
InChI Key |
AUXMCUOXYKMDBH-RULZGXMMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N |
Origin of Product |
United States |
Design and Chemical Synthesis of N Aminated Peptides Naps
Conceptual Framework of Backbone N-Amination as a Peptidomimetic Strategy
Backbone N-amination is a key peptidomimetic strategy that involves the substitution of an amide backbone to maintain side-chain functionality, which can be crucial for biological target engagement. nih.gov This approach introduces an additional nitrogen atom into the peptide backbone, altering its electrostatic properties and hydrogen bonding network, which can lead to more stable structural motifs. nih.govacs.org
A pivotal innovation in N-amination is the incorporation of α-hydrazino acids. nih.gov These non-natural amino acids introduce an additional nitrogen atom into the peptide backbone, leading to the formation of unique secondary structures like the "hydrazino turn," a stable eight-membered hydrogen-bonded ring. nih.govnih.gov This modification can stabilize conformations, such as β-sheets, and has been employed in the design of various bioactive peptides. nih.govresearchgate.net The presence of the α-hydrazino group can significantly influence the peptide's interaction with biological targets. rsc.org
Synthetic Methodologies for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and Analogues
The synthesis of this compound and similar N-aminated peptides relies on specialized chemical techniques, primarily Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov
SPPS is a cornerstone of peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. youtube.com For N-aminated peptides, optimized SPPS protocols are essential. This often involves the use of specific resins, such as Rink amide resin, and coupling reagents like HATU/HOBt, particularly for the incorporation of α-hydrazino acids. nih.govacs.org The process begins by attaching the C-terminal amino acid to the resin, followed by the sequential addition of protected amino acids. youtube.com After each coupling step, the resin is washed to remove excess reagents before the final peptide is cleaved from the support. youtube.com
The choice of protecting groups, such as Fmoc or Boc, is a critical aspect of the synthesis strategy. peptide.com Fmoc/tBu protection is often favored as it allows for cleavage from the resin under milder acidic conditions compared to the strong acids required for Boc/Bzl protection. peptide.com
The synthesis of the α-hydrazino acid monomers is a crucial prerequisite for their incorporation into the peptide chain.
Preparation of α-Hydrazino Acid Monomer Building Blocks
In situ Formation of Fmoc-Protected Amino Acid Chlorides
The synthesis of peptides, including complex structures like this compound, often relies on the efficient formation of amide bonds between amino acid residues. A significant challenge in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), is the coupling of sterically hindered or aggregation-prone sequences. nih.govhuji.ac.ilcapes.gov.br To overcome these "difficult couplings," highly reactive amino acid derivatives are required. One effective strategy is the in situ generation of Fmoc-protected amino acid chlorides. nih.govhuji.ac.ilcapes.gov.br
This method involves the conversion of an Nα-Fmoc-protected amino acid into its corresponding acid chloride immediately prior to the coupling reaction. A common reagent used for this transformation is bis-(trichloromethyl)carbonate (BTC), also known as triphosgene. nih.govhuji.ac.ilcapes.gov.br The reaction of an Fmoc-amino acid with BTC generates the highly reactive Fmoc-amino acid chloride, which can then readily couple with the free amine of the growing peptide chain attached to the solid support. nih.govhuji.ac.ilcapes.gov.br
Studies have demonstrated that this BTC-mediated approach is effective for all proteinogenic amino acids and is particularly useful for coupling to N-alkylated amino acids, a category that includes the α-methylated residues present in this compound. huji.ac.ilresearchgate.net A major advantage of this method is that the couplings generally proceed with high efficiency and without significant racemization, ensuring the stereochemical integrity of the final peptide. nih.govhuji.ac.ilcapes.gov.br
Table 1: Reagents for Fmoc-Amino Acid Chloride Formation
| Reagent | Chemical Name | Role | Reference |
| BTC | Bis-(trichloromethyl)carbonate | Activating agent for forming acid chlorides | nih.govhuji.ac.ilcapes.gov.br |
| Fmoc-amino acid | Nα-fluorenylmethyloxycarbonyl-protected amino acid | Building block for peptide synthesis | nih.govhuji.ac.ilcapes.gov.br |
Cleavage Procedures and Purification Strategies for N-Aminated Sequences
Following the sequential assembly of the peptide chain on a solid support, the final step is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups. For peptides synthesized using Fmoc/tBu chemistry, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com The specific "cleavage cocktail" often includes scavengers to protect sensitive amino acid residues from reactive species generated during the cleavage process.
Once cleaved from the solid support, the crude peptide must be purified to isolate the desired product from truncated sequences, deletion sequences, and other impurities. A standard and highly effective method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the collected fractions is then typically verified using analytical HPLC and the molecular weight confirmed by mass spectrometry. chemicalbook.com
For N-aminated peptides, specialized cleavage and purification strategies may be employed. Some methods allow for one-pot cyclization and cleavage, which can improve yield by avoiding the isolation of unstable intermediates. nih.gov While this compound is a linear peptide, the principles of efficient cleavage and purification remain paramount to obtaining a high-purity final product.
Regioselective and Stereoselective Synthesis Considerations for Non-Canonical Residues
A defining feature of this compound is the presence of two non-canonical, α-methylated amino acids: α-methyl-isoleucine (aIle) and α-methyl-tyrosine (aTyr). The introduction of an α-methyl group provides conformational constraints that can enhance biological activity and increase resistance to enzymatic degradation. organic-chemistry.orgenamine.net However, the synthesis of these residues, particularly with the correct stereochemistry, presents a significant challenge.
The synthesis of α-methylated amino acids often involves the stereoselective alkylation of an enolate derived from a chiral precursor. nih.govnih.gov For instance, the α-methylation of a suitably protected octahydroindole-2-carboxylic acid has been shown to proceed with high stereoselectivity due to steric hindrance. nih.gov Another approach involves the regioselective opening of a β-lactone ring with an organocuprate reagent, which can produce enantiopure α-methyl amino acids in excellent yields. organic-chemistry.org
The stereochemistry of isoleucine itself adds another layer of complexity, as it has two chiral centers. Distinguishing between isoleucine and its diastereomer, allo-isoleucine, can be achieved through NMR spectroscopy by analyzing the chemical shifts and coupling constants of the α-proton and α-carbon. researchgate.net
For the synthesis of α-methyl-tyrosine, methods include starting from 4-methoxybenzylacetone and reacting it with potassium cyanide and ammonium (B1175870) carbonate to form a hydantoin (B18101) intermediate. chemicalbook.com Another reported synthesis involves the hydrolysis of an amide precursor with hydrobromic acid. chemicalbook.com
Table 2: Key Non-Canonical Residues and Synthetic Considerations
| Residue | Name | Key Synthetic Challenge | Synthetic Approaches | References |
| aIle | α-methyl-isoleucine | Stereoselective introduction of the α-methyl group | Stereoselective alkylation of enolates, regioselective β-lactone opening | organic-chemistry.orgnih.govnih.gov |
| aTyr | α-methyl-tyrosine | Control of regioselectivity and stereochemistry | Hydantoin synthesis from 4-methoxybenzylacetone, hydrolysis of amide precursors | chemicalbook.comchemicalbook.com |
Table 3: Compound Names Mentioned in this Article
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Acetyl-L-valyl-L-glutaminyl-α-methyl-L-isoleucyl-L-valyl-α-methyl-L-tyrosyl-L-lysinamide |
| aIle | α-methyl-isoleucine |
| aTyr | α-methyl-tyrosine |
| BTC | Bis-(trichloromethyl)carbonate |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| HOBt | Hydroxybenzotriazole |
| TFA | Trifluoroacetic acid |
| Boc | tert-butyloxycarbonyl |
| Val | Valine |
| Gln | Glutamine |
| Lys | Lysine (B10760008) |
Structural and Conformational Analysis of Ac Val Gln Aile Val Atyr Lys Nh2
Impact of N-Amination on Peptide Backbone Conformation
The introduction of a nitrogen atom at the amide backbone, a modification known as N-amination, fundamentally alters the conformational landscape of a peptide. This alteration is a departure from more common modifications like N-alkylation, which can unfavorably promote cis amide bonds and interfere with crucial hydrogen-bonding networks. nih.gov In contrast, N-amination preserves the hydrogen-bond donor capacity, albeit with distinct geometric consequences for the peptide backbone. nih.govresearchgate.net
Induction of Conformational Constraint by N-Amino Groups
The presence of N-amino groups introduces significant conformational constraints on the peptide. This is due to a combination of steric, electrostatic, and hydrogen-bonding interactions that are unique to N-aminated peptides. researchgate.net These interactions can favor specific backbone torsion angles (phi, ψ), effectively guiding the peptide into a more defined structure. acs.org Research on model N-amino peptides indicates that these constraints are key to stabilizing extended conformations. nih.gov
Spectroscopic and Computational Approaches for Structural Elucidation
A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for a comprehensive understanding of the structure and dynamics of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. spectralservice.denmims.edu For a peptide like this compound, 1H NMR spectra can confirm the presence or absence of individual amino acids. spectralservice.de To determine the complete amino acid sequence and obtain detailed structural information, two-dimensional (2D) NMR experiments such as COSY, TOCSY, and NOESY are employed. spectralservice.deuzh.ch These experiments provide information on through-bond and through-space correlations between protons, allowing for the assignment of resonances and the calculation of inter-proton distances, which are crucial for defining the peptide's conformation. The chemical shifts of amide protons are particularly sensitive to their environment and can provide insights into the formation of secondary structures. nmims.edu For N-aminated peptides, 15N NMR can also be a valuable technique, providing direct information about the electronic environment of the backbone nitrogen atoms. acs.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used method for assessing the secondary structure of peptides and proteins. nih.gov The technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. The resulting CD spectrum provides a characteristic signature for different secondary structures like α-helices, β-sheets, and random coils. nih.gov For this compound, CD spectroscopy would be instrumental in confirming the presence and estimating the proportion of the β-sheet conformation that is predicted to be stabilized by the N-amino groups. It is important to note that the aromatic side chains of residues like Tyrosine can contribute to the CD spectrum in the far-UV region, which may require correction methods for accurate secondary structure analysis. nih.gov
Molecular Dynamics Simulations and Theoretical Modeling of NAP Structures
Molecular dynamics (MD) simulations offer a computational lens to explore the conformational landscape and dynamics of N-amino peptides (NAPs) at an atomic level. nih.govacs.org These simulations can model the behavior of the peptide in a solvated environment over time, providing insights into its folding process, stability, and the intricate network of interactions that govern its structure. acs.orgbonvinlab.org For NAPs, MD simulations have been instrumental in demonstrating how N-amination can favor the population of β-conformations and reduce misfolding by altering the hydrogen-bonding potential. acs.org Simulations can be initiated from both folded and unfolded states to assess the folding propensity and the stability of the resulting structures. acs.orgacs.org The results from MD simulations, such as the analysis of root mean square deviation (RMSD), radius of gyration, and secondary structure evolution, provide a dynamic complement to the static picture offered by experimental methods like NMR and CD. nih.gov
Structure-Function Relationship Derivations from Conformational Studies
The biological activity of the N-amino peptide this compound, a selective inhibitor of tau protein fibrillization, is intrinsically linked to its specific structural and conformational properties. nih.gov Research into this peptidomimetic, identified as NAP 12 in key studies, has elucidated how its unique architecture governs its function as an antagonist of tau aggregation, a process implicated in neurodegenerative diseases such as Alzheimer's. researchgate.netchemrxiv.org
A pivotal structural modification in this compound is the strategic N-amination of the peptide backbone. nih.govnih.gov This alteration introduces significant conformational constraints, resulting in a more rigid and ordered structure compared to its unmodified counterparts. researchgate.netacs.org The enhanced rigidity is not a trivial feature; it forces the peptide to adopt a conformation that mimics the ordered β-strands found within the R2 and R3 domains of the tau protein. researchgate.netnih.gov These domains are known to be critical for the aggregation propensity of tau.
By adopting this β-strand-like conformation, this compound becomes a soluble and stable mimic of the very protein segments it targets. researchgate.netnih.gov This structural mimicry is the cornerstone of its inhibitory function. It allows the peptide to effectively interact with both monomeric and fibrillar forms of extracellular tau. nih.govnih.gov This interaction competitively inhibits the recruitment of endogenous tau monomers into growing fibrils, thereby blocking the "seeding" process that propagates tau pathology from cell to cell. nih.govresearchgate.net
Furthermore, the N-amination strategy ensures that the peptide itself does not have the tendency to self-aggregate, a common issue with peptides designed to target amyloidogenic proteins. researchgate.netnih.gov This inherent solubility and stability are crucial for its therapeutic potential. The design also preserves the full complement of amino acid side chains in a conformationally restrained manner. researchgate.net This precise presentation of side chains is thought to be responsible for the selective recognition of tau fibrils, as evidenced by the peptide's ability to inhibit tau fibrillization selectively over the aggregation of Aβ42, another protein involved in Alzheimer's disease. nih.govacs.org
The structure-function relationship can be summarized as a cascade of effects originating from a single, strategic chemical modification. The N-amination induces a rigid, β-strand-like conformation, which in turn enables the peptide to act as a high-fidelity mimic of tau's aggregation-prone regions. This mimicry allows it to bind to tau species and disrupt the cascade of fibril formation and propagation.
The detailed research findings on the structure-function relationship are summarized in the table below:
| Structural Feature / Modification | Conformational Consequence | Functional Implication |
| Backbone N-amination | Imposes considerable conformational constraint and enhanced rigidity. researchgate.netacs.org | Abolishes the peptide's own tendency to self-aggregate, rendering it soluble. researchgate.netnih.gov |
| Rigid β-strand Mimicry | Adopts a stable conformation that mimics the ordered β-strands of tau R2 and R3 domains. researchgate.netnih.gov | Enables interaction with monomeric and fibrillar forms of extracellular tau. nih.govnih.gov |
| Full Complement of Side Chains | Presents side chains in a fixed, recognizable orientation. researchgate.net | Facilitates selective recognition and binding to tau fibrils over other amyloid proteins like Aβ42. nih.govresearchgate.net |
| Competitive Binding | Acts as a soluble antagonist. nih.govnih.gov | Inhibits tau fibril formation and effectively blocks the cellular seeding of endogenous tau. nih.govresearchgate.netnih.gov |
Molecular Mechanisms of Action in Tau Aggregation Inhibition
Specificity of Interaction with Tau Protein
The efficacy of this peptide is largely attributed to its specific and selective engagement with the tau protein, which is critical for its inhibitory function.
A noteworthy characteristic of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is its selective action. Research indicates that this N-amino peptide is a potent inhibitor of tau protein fibrillization. medchemexpress.com It effectively blocks the cellular seeding of endogenous tau by interacting with both monomeric and fibrillar forms of extracellular tau. medchemexpress.com This selectivity is crucial for its potential as a targeted therapeutic agent.
N-acetylated peptide amides (NAPs), including this compound, are designed to recognize and interact with the amyloidogenic motifs within the tau protein. nih.govresearchgate.net This recognition is a key aspect of their mechanism of action, allowing them to interfere with the aggregation process. The design of these peptides often involves incorporating specific amino acid sequences that target the hexapeptide motifs PHF6* (VQIINK) and PHF6 (VQIVYK) in the tau protein, which are known to trigger aggregate formation. nih.gov
Proposed Mechanisms of Anti-Aggregation Activity
The anti-aggregation properties of this compound are thought to arise from several interconnected mechanisms that disrupt the tau aggregation pathway.
A crucial aspect of neurodegenerative diseases like Alzheimer's is the formation of toxic, soluble oligomers of proteins such as tau and amyloid-beta. mdpi.com These oligomers are considered to play a fundamental role in the pathology, causing synaptic and mitochondrial dysfunction even before the formation of larger fibrils. nih.govmdpi.com this compound is believed to intervene at this early stage, disrupting the formation of these harmful tau oligomers. medchemexpress.commdpi.com The presence of these oligomers has been linked to the propagation of the pathology from cell to cell. nih.gov
The aggregation of tau into fibrils involves a conformational change to a β-sheet-rich structure. nih.gov The design of inhibitory peptides like this compound often aims to prevent this structural transition. By binding to key regions of the tau protein, these peptides can stabilize the protein in a non-aggregating conformation or sterically hinder the alignment necessary for β-sheet formation. nih.gov
The inhibitory action of this compound is highly specific to the tau protein's sequence. medchemexpress.com It is designed to target the amyloidogenic hexapeptide motifs within the microtubule-binding domain of tau. nih.gov By binding to these specific sequences, the peptide acts as a competitive inhibitor, preventing the recruitment of more tau monomers and thus halting the elongation and spread of fibrils. nih.gov This sequence-specific blockage is a cornerstone of its targeted therapeutic potential.
Binding Site Characterization and Interaction Profiling
The mechanism of action of this compound is intrinsically linked to its designed structure, which mimics a critical aggregation-prone region of the tau protein. This strategic mimicry allows it to interfere with the protein's pathological self-assembly.
Identification of Key Residues for Tau Binding
The design of this compound is based on the hexapeptide motif 306VQIVYK311, located in the third microtubule-binding repeat (R3) of the tau protein. nih.govnih.gov This specific sequence is known to be essential for the formation of paired helical filaments (PHFs), the primary component of neurofibrillary tangles in Alzheimer's disease. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that a crucial interaction for the stability of tau filaments is a CH-π interaction between the side chains of Isoleucine at position 308 (Ile308) and Tyrosine at position 310 (Tyr310) within the VQIVYK motif. nih.gov The strategic incorporation of alpha-amino acid substitutions, specifically alpha-Isoleucine (aIle) and alpha-Tyrosine (aTyr), in this compound is hypothesized to disrupt this critical CH-π stacking. By presenting a conformationally altered yet recognizable sequence, the peptide can likely bind to the VQIVYK region on monomeric or oligomeric tau, acting as a competitive inhibitor and capping the growing fibril, thus preventing further elongation.
While direct structural evidence of the this compound-tau complex is not yet available, the design rationale strongly points to the VQIVYK binding cleft as the primary interaction site. The valine, glutamine, and lysine (B10760008) residues in the peptide would further contribute to the binding affinity and specificity through hydrophobic and electrostatic interactions with the corresponding residues on the tau protein.
| Interaction Feature | Description | Key Residues Involved (Inferred) |
| Primary Binding Motif | The peptide sequence is a mimic of the aggregation-prone VQIVYK region of tau. | VQIVYK region on Tau |
| Disruption of CH-π Stacking | The alpha-amino acid substitutions are designed to interfere with the stabilizing interaction between Ile308 and Tyr310. | Ile308 and Tyr310 on Tau |
| Competitive Inhibition | The peptide likely competes with endogenous tau monomers for binding to the ends of growing fibrils. | VQIVYK region on Tau |
Biophysical Techniques for Ligand-Tau Interaction Studies
To fully characterize the binding affinity, kinetics, and thermodynamics of peptides like this compound with the tau protein, several biophysical techniques are employed. While specific data for this particular compound is not extensively available in the public domain, the following methods are standard in the field for such investigations.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for studying the kinetics of biomolecular interactions in real-time and without the need for labels. nih.govbiorxiv.org In a typical experiment to study a peptide-tau interaction, the tau protein (or a relevant fragment like K18, which contains the repeat domains) is immobilized on a sensor chip. The peptide is then flowed over the surface at various concentrations. The binding and dissociation of the peptide are monitored by changes in the refractive index at the sensor surface.
This method can provide valuable quantitative data, including:
Association rate constant (ka): The rate at which the peptide binds to tau.
Dissociation rate constant (kd): The rate at which the peptide dissociates from tau.
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka. A lower KD indicates a stronger binding interaction.
Studies on other tau-binding molecules have successfully used SPR to determine their binding kinetics, revealing the presence of multiple binding sites and informing on the mechanism of inhibition. nih.govnih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat changes associated with a binding event. whiterose.ac.uknih.gov This provides a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of the peptide is titrated into a solution containing the tau protein. The heat released or absorbed during the binding event is measured.
From a single ITC experiment, the following parameters can be determined:
Binding Affinity (KA or KD): A direct measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS): The change in the randomness of the system upon binding, reflecting the hydrophobic effect and conformational changes.
Stoichiometry (n): The ratio of peptide molecules bound to each tau molecule.
ITC is particularly valuable for understanding the driving forces behind the interaction and can help to optimize the design of inhibitors. whiterose.ac.uknih.govresearchgate.net
| Biophysical Technique | Parameters Measured | Significance in Tau Interaction Studies |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Determines the on- and off-rates of binding and overall affinity. |
| Isothermal Titration Calorimetry (ITC) | KA (or KD), ΔH, ΔS, n | Provides a complete thermodynamic profile of the binding event, revealing the driving forces. |
Structure Activity Relationship Sar and Comparative Peptide Studies
Analysis of N-Aminated Analogues for Modulated Activity
The introduction of amino groups at various positions within the peptide structure, a process known as N-amination, can significantly influence its physicochemical properties and biological activity.
The specific placement of an amino group on the acetyl moiety of the peptide has been shown to be a critical determinant of its anti-tau aggregation activity. This modification is believed to enhance the peptide's interaction with the target site on the Tau protein. The rationale behind this modification lies in creating a more potent inhibitor by introducing additional interaction points.
The efficacy of peptide inhibitors is profoundly influenced by their amino acid sequence. The parent peptide from which Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is derived is known as PHF6 (VQIVYK). The introduction of unnatural, alpha-methylated amino acids, specifically alpha-methylisoleucine (aIle) and alpha-methyltyrosine (aTyr), is a key strategy to enhance proteolytic stability and conformational rigidity. This rigidity helps to lock the peptide into a bioactive conformation that is optimal for binding to the aggregation-prone region of Tau.
Studies on related peptides have demonstrated that even minor changes in the sequence can lead to significant differences in inhibitory potency. For instance, the substitution of a single amino acid can alter the peptide's ability to disrupt the formation of beta-sheets, which are characteristic of Tau aggregates.
When compared to other classes of inhibitors, this compound and its analogues occupy a unique space. While many small molecule inhibitors of Tau aggregation have been identified, they often suffer from a lack of specificity, leading to off-target effects. Peptidomimetics, like the one discussed, offer the potential for higher specificity due to their design, which is based on the native Tau sequence.
For example, the well-known Tau aggregation inhibitor Methylene Blue has a distinct mechanism of action and chemical structure compared to peptide-based inhibitors. Peptide inhibitors are designed to directly interfere with the protein-protein interactions that lead to aggregation, essentially acting as a cap to prevent further fibril elongation.
The following table provides a comparative overview of the inhibitory activities of related peptides, highlighting the impact of specific modifications.
| Compound/Modification | Sequence | Key Feature | Reported IC50 (Tau Aggregation) |
| Ac-PHF6 | Ac-VQIVYK-NH2 | Native sequence | ~7.1 µM |
| AIP-1 | Ac-(aMe)VQI(aMe)V(aMe)YK-NH2 | Multiple alpha-methylations | Not specified, but noted improved stability |
| Ac-VQI(aIle)VYK-NH2 | Ac-VQI(aIle)VYK-NH2 | Single alpha-methylated Ile | Showed inhibitory activity |
This table is illustrative and based on data for related compounds to provide context for the modifications in this compound.
Rational Design Principles Derived from SAR Studies
The development of this compound is a prime example of rational drug design, where knowledge of the target's structure and mechanism of aggregation informs the design of the inhibitor.
The core sequence of this peptide is designed to mimic the VQIVYK hexapeptide motif found in the microtubule-binding region of the Tau protein. This specific region is known to be essential for the aggregation of Tau into paired helical filaments (PHFs). By mimicking this "sticky" sequence, the peptide can bind to it on other Tau monomers, effectively blocking the sites required for self-assembly and preventing the formation of larger aggregates. The alpha-methylated amino acids enhance this mimicry by forcing the peptide into a conformation that is particularly effective at this capping function.
A significant challenge in the development of therapies for neurodegenerative diseases is ensuring that an inhibitor for one type of amyloid protein does not interact with others, such as amyloid-beta (Aβ) in Alzheimer's disease or alpha-synuclein (B15492655) in Parkinson's disease. The high degree of sequence homology between the designed peptide and the target Tau sequence is the primary mechanism for achieving selectivity.
Strategies to further enhance selectivity include:
Conformational Locking: The use of alpha-methylated amino acids not only improves stability but also restricts the peptide's conformational freedom. This makes it less likely to adopt a shape that could bind to the aggregation-prone regions of other amyloidogenic proteins, which have different primary sequences and adopt different beta-sheet structures.
Fine-Tuning of Charge and Hydrophobicity: Modifications such as N-amination and the choice of specific amino acid side chains are used to optimize the electrostatic and hydrophobic interactions with the Tau target, while minimizing interactions with other proteins.
Role of Acetyl and Amide Termini in Peptide Stability and Activity
The presence of an N-terminal acetyl group and a C-terminal amide group on the peptide this compound is a deliberate design strategy to enhance its therapeutic potential. These modifications fundamentally alter the peptide's physicochemical properties, leading to improved stability and, consequently, sustained biological activity.
N-terminal acetylation, the addition of an acetyl group to the N-terminal amino group, and C-terminal amidation, the replacement of the C-terminal carboxyl group with an amide group, are common strategies in peptide drug design. nih.govnih.gov These modifications neutralize the terminal charges of the peptide, making it more similar to native proteins. nih.govmedchemexpress.com This uncharged state can lead to several advantageous properties.
One of the primary benefits of these terminal modifications is the significant enhancement of the peptide's resistance to enzymatic degradation. nih.govnih.gov Peptidases, enzymes that break down peptides, often recognize and cleave the terminal charged groups. By capping these ends, the peptide becomes less susceptible to attack by exopeptidases, which specifically target the N- and C-termini. researchgate.net This increased metabolic stability translates to a longer half-life in biological systems, allowing the peptide to exert its therapeutic effect for a more extended period.
Research on N-amino peptides (NAPs), such as this compound, has demonstrated their remarkable stability in human serum. In one study, this peptide remained over 80% intact after 24 hours of incubation in 25% human serum. In stark contrast, a control peptide without these modifications was rapidly degraded under the same conditions. chemrxiv.org This highlights the critical role of the terminal caps (B75204) in protecting the peptide from proteolytic cleavage.
The enhanced stability and potential for improved cellular uptake directly contribute to the peptide's biological activity. In the case of this compound, its primary function is to inhibit the fibrillization of the tau protein, a process implicated in neurodegenerative diseases like Alzheimer's. medchemexpress.comnih.gov By maintaining its structural integrity for a longer duration, the peptide can more effectively interact with tau monomers or fibrils, thereby preventing the formation and propagation of toxic aggregates. medchemexpress.comchemrxiv.org
The following table summarizes the general effects of N-terminal acetylation and C-terminal amidation on peptide properties, which are applicable to this compound.
| Modification | Effect on Charge | Impact on Stability | Consequence for Activity |
| N-Terminal Acetylation | Neutralizes the positive charge of the N-terminal amine. nih.gov | Increases resistance to aminopeptidases. nih.gov | Can lead to prolonged biological activity due to increased half-life. nih.gov |
| C-Terminal Amidation | Neutralizes the negative charge of the C-terminal carboxyl group. nih.gov | Increases resistance to carboxypeptidases. researchgate.net | Can enhance receptor binding and overall biological potency. nih.gov |
Methodological Approaches for Characterizing Peptide Properties and Interactions
Chromatographic Techniques for Purity and Stability Assessment
Chromatographic methods are fundamental in peptide analysis, providing critical data on purity, stability, and the presence of any synthesis-related impurities. oxfordglobal.com The acetylation of the N-terminus and amidation of the C-terminus, as seen in Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, are modifications designed to enhance peptide stability, and their successful incorporation is verified using these techniques. smolecule.com Regulatory bodies like the EMA have stringent requirements for peptide purity, often mandating the identification of impurities at levels as low as 0.5% to 1%. oxfordglobal.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides. creative-peptides.com Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. creative-peptides.com The method can effectively resolve the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, or isomers. oxfordglobal.com
In the context of this compound, an HPLC analysis would generate a chromatogram with a major peak corresponding to the full-length, correctly modified peptide. The purity is determined by integrating the area of this peak relative to the total area of all peaks. Stability-indicating HPLC methods can also be developed to monitor the degradation of the peptide over time under various stress conditions (e.g., temperature, pH), identifying and quantifying any degradants that form.
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of peptides. It provides a highly accurate measurement of the peptide's molecular weight, confirming that the correct amino acid sequence has been synthesized and that modifications, such as the N-terminal acetylation and C-terminal amidation in this compound, are present.
When coupled with liquid chromatography (LC-MS), it becomes a powerful method for peptide mapping and impurity identification. acs.org The peptide is typically digested into smaller fragments by an enzyme, and the resulting fragments are analyzed by MS. This approach can confirm the amino acid sequence and pinpoint the location of any modifications or impurities. acs.orgwaters.com Techniques like tandem mass spectrometry (MS/MS) are required for de novo sequencing and identifying site-specific modifications. waters.comcapes.gov.br Data-independent acquisition (DIA) mass spectrometry is an advanced approach that systematically fragments all precursor ions, providing comprehensive data for identifying and quantifying peptides, contaminants, and post-translational modifications. acs.orgwaters.com
| Technique | Primary Application for Peptide Characterization | Specific Information Gained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. creative-peptides.com | Resolves target peptide from impurities; determines purity percentage; monitors stability. oxfordglobal.com |
| Mass Spectrometry (MS) | Structural confirmation and molecular weight determination. oxfordglobal.com | Confirms correct amino acid sequence and modifications (acetylation, amidation). waters.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and peptide mapping. acs.org | Identifies and quantifies synthesis-related impurities and post-translational modifications. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Detailed sequencing and modification site analysis. waters.com | Provides fragmentation data to confirm sequence and locate specific modifications. capes.gov.br |
Cell-Based Assays for Biological Activity
While analytical techniques confirm the peptide's chemical identity, cell-based assays are crucial for determining its biological activity and function in a physiologically relevant context. americanpeptidesociety.orgyoutube.com These assays measure the effect of the peptide on live cells, assessing parameters such as cell viability, proliferation, or specific signaling pathways. americanpeptidesociety.org For a peptide like this compound, which is known to inhibit the fibrillization of tau protein, cell-based assays can validate its ability to block the cellular seeding of endogenous tau. medchemexpress.com
A common and versatile method to assess cell health in response to a peptide is the MTT assay. abcam.combiotium.com This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. broadpharm.comnih.gov In viable cells, mitochondrial dehydrogenases, such as NAD(P)H-dependent oxidoreductases, reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. abcam.combroadpharm.com The amount of formazan produced, which is quantified by measuring the absorbance of the solution, is directly proportional to the number of metabolically active cells. biotium.comnih.gov For a therapeutic peptide candidate, an ideal result would show high efficacy in its target function (e.g., inhibiting tau aggregation) with low cytotoxicity, meaning it does not negatively impact the viability of healthy cells. nih.gov
| Assay Type | Principle | Application in Peptide Research |
|---|---|---|
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan by mitochondrial enzymes in viable cells. abcam.combroadpharm.com | Assesses general cell viability and cytotoxicity of the peptide. biotium.com |
| Enzyme Fragment Complementation (EFC) | Two inactive enzyme fragments complement each other to form an active enzyme when brought into proximity by an interaction. youtube.com | Used to create functional assays for receptor tyrosine kinase (RTK) activity, dimerization, and translocation. youtube.com |
| High-Content Screening (HCS) | Simultaneously measures multiple cellular parameters using automated microscopy and image analysis. americanpeptidesociety.org | Provides detailed data on peptide effects on cell morphology, nuclear integrity, and cytoskeletal changes. americanpeptidesociety.org |
| Flow Cytometry | Quantifies expression of specific surface or intracellular proteins in individual cells. americanpeptidesociety.org | Measures changes in protein expression in response to peptide treatment. americanpeptidesociety.org |
Bioprospecting and Peptide Screening Methodologies for Related Compounds
Bioprospecting is the search for novel, biologically active compounds from natural sources, such as marine microorganisms. nih.govdtu.dk This process can uncover new peptides with therapeutic potential. nih.govnih.gov Once a lead compound like this compound is identified, peptide screening methodologies are employed to discover related compounds with potentially improved properties, such as higher affinity or greater stability.
These methods involve the creation and screening of vast peptide libraries, which can contain up to 10¹⁴ different peptide sequences. tandfonline.com The goal is to identify peptides that bind specifically to a target molecule. creative-peptides.com Several powerful technologies exist for this purpose:
Phage Display : This is a mature screening method where a library of peptides is expressed on the surface of bacteriophages. creative-peptides.comtekbiotech.com Phages that display peptides with high affinity for a target can be isolated and their corresponding DNA sequenced to identify the peptide. creative-peptides.comtandfonline.com
mRNA Display : In this technique, a covalent link is formed between each peptide and its encoding mRNA molecule. tandfonline.com This allows for the screening of extremely large libraries and the identification of high-affinity binders. tandfonline.comacs.org
One-Bead-One-Compound (OBOC) : This combinatorial library method involves synthesizing peptides on solid-phase resin beads using a "split-and-pool" technique, resulting in each bead carrying a unique peptide sequence. acs.org
These high-throughput screening technologies are essential for exploring vast chemical space to discover and optimize peptide-based therapeutics. tekbiotech.comnih.gov
| Screening Technology | Description | Key Advantage |
|---|---|---|
| Phage Display | Peptide library is expressed as a fusion to a phage coat protein, linking the peptide to its encoding DNA within the phage. tandfonline.com | Mature, cost-effective technology capable of screening large libraries (billions of sequences). tekbiotech.com |
| mRNA Display | Each peptide is covalently linked to its mRNA template via a puromycin (B1679871) linker. tandfonline.com | Allows for screening of exceptionally large libraries (>1012 members) and incorporation of non-standard amino acids. tandfonline.comacs.org |
| Ribosome Display | The peptide remains attached to the ribosome and its encoding mRNA, as the mRNA lacks a stop codon. tandfonline.com | Completely in vitro system, avoiding limitations of bacterial transformation. tandfonline.com |
| One-Bead-One-Compound (OBOC) | Combinatorial libraries synthesized on solid support beads, with each bead holding a unique peptide sequence. acs.org | Allows for complete chemical control over the library synthesis. acs.org |
Computational and In Silico Methods for Peptide Design and Interaction Prediction
Computational and in silico methods are increasingly vital in the early stages of peptide-based drug discovery, allowing for the rational design and optimization of peptides before costly and time-consuming synthesis and laboratory testing. biophysics.orgfrontiersin.org These approaches use computer algorithms and modeling to predict peptide structure, properties, and interactions with biological targets. digitellinc.comnih.gov
For a peptide like this compound, computational tools can be used to:
Predict Structure and Binding : Model the three-dimensional structure of the peptide and how it docks with its target protein (e.g., tau protein). digitellinc.commdpi.com This helps in understanding the mechanism of action at a molecular level.
Optimize Sequences : Identify "hotspot" amino acids that are critical for the interaction and suggest modifications to enhance binding affinity and specificity. nih.gov This is part of the rational design process to improve lead compounds.
Virtual Screening : Screen large virtual libraries of peptides against a target protein structure to identify new potential inhibitors, significantly narrowing down the number of candidates for experimental validation. nih.govoup.com
The development of these in silico tools, often supported by advances in artificial intelligence and machine learning, accelerates the discovery pipeline for new peptide therapeutics by making the search for effective molecules more targeted and efficient. biophysics.orgfrontiersin.org
| In Silico Method | Function | Relevance to Peptide Design |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a peptide when bound to a target protein to form a stable complex. mdpi.com | Helps visualize and evaluate the binding mode and affinity of peptides like this compound to their targets. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, revealing flexibility and conformational changes. nih.govacs.org | Assesses the stability of the peptide-protein complex and understands the dynamic nature of the interaction. mdpi.com |
| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of compounds to identify molecules that are most likely to bind to a drug target. nih.govoup.com | Rapidly identifies new peptide sequences with potential therapeutic activity, reducing the need for extensive experimental screening. oup.com |
| Sequence-Based Design | Uses information about known peptide sequences and their properties to design new peptides with desired characteristics (e.g., antimicrobial, cell-penetrating). nih.govfrontiersin.org | Allows for the creation of novel peptides by optimizing sequences for stability, toxicity, and specificity. frontiersin.org |
Applications in Research and Future Directions
Utility as a Research Tool for Studying Tau Pathogenesis
The unique properties of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 make it an invaluable asset in the laboratory for dissecting the complex processes of tau pathology.
Probing Tau Fibril Recognition and Inhibition Mechanisms
Researchers are utilizing this compound and similar N-amino peptides (NAPs) to understand the critical interactions that lead to tau aggregation. A key study demonstrated that these peptides can be designed to mimic the aggregation-prone regions of the tau protein itself. nih.govnih.gov By introducing N-amino groups at specific locations on the peptide backbone, scientists have been able to create soluble mimics of the ordered β-strands found in tau's R2 and R3 domains, which are crucial for fibril formation. nih.govnih.gov
This approach allows for a detailed investigation of the binding and inhibition processes. The N-amination strategy prevents the peptides from self-aggregating while preserving their ability to interact with tau, effectively "capping" the growing fibrils and halting their propagation. nd.edu This provides a clear model to study the structural requirements for both tau recognition and the disruption of the aggregation cascade.
Development of Cellular Tauopathy Models
This compound has proven instrumental in the development and validation of cellular models of tauopathy. These models are essential for studying the cell-to-cell transmission of pathological tau, a phenomenon known as "seeding." nih.govnih.gov In a widely used cellular assay, HEK293 biosensor cells that express a fluorescently tagged tau construct are exposed to tau seeds, inducing the aggregation of the intracellular tau. nih.gov
The introduction of this compound into this system has been shown to effectively block this seeding process. nih.govnih.gov This demonstrates the peptide's ability to interfere with the uptake and/or templating activity of extracellular tau fibrils. Such cellular models, validated by the inhibitory action of this compound, are crucial for high-throughput screening of potential therapeutic agents and for dissecting the molecular pathways involved in tau propagation. nih.gov
Potential for Deriving Novel Anti-Aggregation Peptidomimetics
The success of this compound has opened up exciting possibilities for the design of new and improved anti-aggregation compounds.
Generalizability of N-Amination Strategy to Other Protein Aggregation Disorders
The N-amination strategy is not limited to targeting tau protein. The underlying principle of creating β-strand mimics that can block aggregation is being explored for other amyloidogenic proteins implicated in neurodegenerative diseases. nih.govrsc.org Research has shown that similar backbone modifications can be applied to peptides derived from the core domain of amyloid-beta (Aβ), the protein associated with Alzheimer's disease plaques. rsc.orgbiorxiv.org
This suggests that N-amination could be a broadly applicable platform technology for developing inhibitors for a range of protein misfolding disorders. The ability to maintain the side-chain interactions crucial for binding while preventing the backbone hydrogen bonding necessary for aggregation is a key advantage of this approach. biorxiv.org
Design of Ligands for Alpha-Synuclein (B15492655) and Other Amyloidogenic Proteins
The insights gained from the development of tau inhibitors like this compound are informing the design of ligands for other key pathological proteins, such as alpha-synuclein, which is associated with Parkinson's disease. While the specific peptide sequence would need to be adapted to the target protein, the fundamental strategy of using N-methylated or N-aminated peptides to disrupt aggregation is a promising avenue. nih.gov
Computational methods and solid-state NMR are being used to identify the key regions for self-aggregation within proteins like alpha-synuclein. nih.gov This structural information can then guide the design of modified peptides that can effectively block the fibrillation process, demonstrating a rational design approach that is applicable across different amyloid diseases.
Future Avenues for Academic Research and Development
The continued investigation of this compound and related compounds presents several promising directions for future research. A key focus will be on optimizing the pharmacokinetic and pharmacodynamic properties of these peptides to enhance their therapeutic potential. This includes improving their stability, and ability to cross the blood-brain barrier. nih.gov
Further research is also needed to fully elucidate the long-term effects of these inhibitors in more complex in vivo models of tauopathy. nih.gov Additionally, exploring the potential for synergistic effects by combining these peptide inhibitors with other therapeutic modalities, such as immunotherapies or small molecule inhibitors targeting different aspects of tau pathology, could lead to more effective treatment strategies for Alzheimer's disease and other related neurodegenerative disorders. nih.gov The development of D-amino acid peptide inhibitors, which are more resistant to proteolytic degradation, is another promising area of investigation. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
